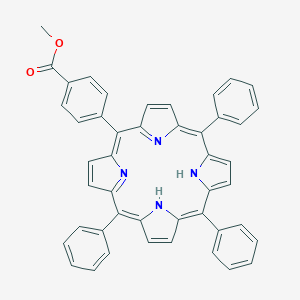

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin

Descripción general

Descripción

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes a methoxycarbonylphenyl group attached to the porphyrin core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method includes the use of p-methoxycarbonylbenzaldehyde and pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding porphyrin oxides.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are commonly employed.

Major Products:

Oxidation: Porphyrin oxides.

Reduction: Reduced porphyrin derivatives.

Substitution: Functionalized porphyrin derivatives with various substituents on the phenyl rings.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate singlet oxygen upon light irradiation. It is also employed in the development of light-harvesting systems and as a catalyst in various organic reactions .

Biology and Medicine: The compound’s photodynamic properties make it valuable in medical applications, particularly in the treatment of cancer and microbial infections. It is used in PDT to target and destroy cancer cells and pathogens through the generation of reactive oxygen species .

Industry: In the industrial sector, this porphyrin derivative is utilized in the fabrication of sensors and as a component in photovoltaic devices.

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin primarily involves its role as a photosensitizer. Upon absorption of light, the compound transitions to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The triplet state interacts with molecular oxygen to produce singlet oxygen, a highly reactive species that can induce cell damage and death. This mechanism is exploited in photodynamic therapy to target and destroy cancer cells and pathogens .

Comparación Con Compuestos Similares

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxyphenyl groups instead of methoxycarbonylphenyl groups.

5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of methoxycarbonyl groups.

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: Features nitrophenyl groups, which significantly alter its electronic properties.

Uniqueness: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin is unique due to its specific functional group, which imparts distinct photophysical properties and reactivity. The methoxycarbonyl group enhances its solubility and stability, making it suitable for various applications in photodynamic therapy, catalysis, and material science .

Propiedades

IUPAC Name |

methyl 4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H32N4O2/c1-52-46(51)33-19-17-32(18-20-33)45-40-27-25-38(49-40)43(30-13-7-3-8-14-30)36-23-21-34(47-36)42(29-11-5-2-6-12-29)35-22-24-37(48-35)44(31-15-9-4-10-16-31)39-26-28-41(45)50-39/h2-28,47-48H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTWPMXQCKOXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457834 | |

| Record name | 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119730-06-2 | |

| Record name | 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the Iridium(III) complex of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin of interest for bioimaging?

A1: The Iridium(III) complex incorporating this compound, denoted as in the study, exhibits several properties desirable for bioimaging:

- Near-infrared (NIR) emission: [] This allows for deeper tissue penetration and reduced background fluorescence compared to shorter wavelength emitters.

- Long-lived luminescence: [] This enables time-gated imaging techniques, further reducing background noise and improving signal-to-noise ratio.

- Cellular Uptake and Localization: The cationic nature of the complex [] contributes to its ability to enter cells, making it suitable for intracellular imaging.

Q2: How does the structure of influence its cellular uptake?

A2: The study by [Li et al. (2014)] [] found that the cationic charge of plays a crucial role in its cellular uptake. This positive charge likely facilitates interactions with negatively charged cell membranes, enhancing internalization. Furthermore, the study compared the uptake of with its neutral counterpart and observed higher cellular uptake efficiencies for the cationic complex.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)